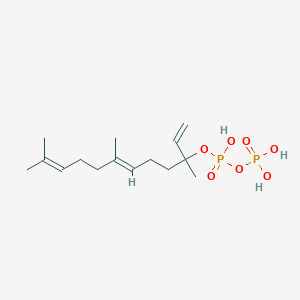

Nerolidyl diphosphate

Description

Structure

3D Structure

Properties

CAS No. |

40716-67-4 |

|---|---|

Molecular Formula |

C15H28O7P2 |

Molecular Weight |

382.33 g/mol |

IUPAC Name |

phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |

InChI Key |

SDXCRASCLFBFND-SDNWHVSQSA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |

Origin of Product |

United States |

Enzymology of Nerolidyl Diphosphate Formation and Conversion

Terpene Synthases (TPS) and Sesquiterpene Synthases (STS) Utilizing Nerolidyl Diphosphate (B83284)

Terpene synthases (TPS) are the gatekeepers of terpenoid diversity, catalyzing the cyclization and rearrangement of acyclic prenyl diphosphate substrates. nih.gov Sesquiterpene synthases (STS) are a subset of TPS that specifically utilize the C15 substrate farnesyl diphosphate (FPP) or its isomer, nerolidyl diphosphate (NDP), to generate a vast library of sesquiterpene scaffolds. researchgate.netfrontiersin.org

Structural Classification and Phylogenetic Relationships of Relevant TPS Subfamilies

Plant terpene synthases are a large and diverse family of enzymes, phylogenetically categorized into several subfamilies, designated TPS-a through TPS-h. nih.govresearchgate.net This classification is based on sequence similarity, gene structure, and functional characteristics. researchgate.net

TPS-a: This subfamily primarily consists of sesquiterpene synthases found in angiosperms. researchgate.net Many enzymes within this group are known to utilize this compound as an intermediate.

TPS-b: This group is mainly composed of angiosperm monoterpene synthases. researchgate.net

TPS-c: This subfamily includes copalyl diphosphate synthases (CPS), which are involved in gibberellin biosynthesis. researchgate.netmdpi.com

TPS-e/f: This subfamily contains kaurene synthase genes, also crucial for phytohormone production. mdpi.com

TPS-g: This is another subfamily of terpene synthases found in plants. nih.gov

The genomic organization and gene structures often show conservation within these subfamilies. For instance, members of the TPS-a, TPS-b, and TPS-g subfamilies typically have a similar number of exons, distinguishing them from the TPS-c and TPS-e/f subfamilies. mdpi.com The phylogenetic relationships indicate a common evolutionary origin for these enzymes, with functional diversification leading to the wide array of terpenoid products observed in nature. frontiersin.orgresearchgate.net

Active Site Features and Conserved Motifs in this compound-Dependent Enzymes

The catalytic activity of terpene synthases that utilize this compound is dictated by specific features and conserved amino acid motifs within their active sites. These enzymes are classified as Class I terpene synthases, which initiate catalysis through the ionization of the diphosphate group. nih.govscispace.com

Two highly conserved aspartate-rich motifs are hallmarks of Class I TPS and are crucial for binding the diphosphate moiety of the substrate and the essential divalent metal ion cofactors. nih.govnih.gov These motifs are:

DDXXD/E motif: This is a canonical aspartate-rich sequence found in virtually all plant terpene synthases. nih.govresearchgate.net

NSE/DTE motif: This second motif, often appearing as (N,D)DXX(S,T)XXX(E,D), also plays a critical role in coordinating the metal ions necessary for catalysis. nih.govnih.gov In many fungal and microbial enzymes, this motif is conserved as NDXXSXXXE. nih.gov

Another important, though less universally conserved, motif is the RR(X)8W motif . This motif is characteristic of the TPS-b subfamily of monoterpene synthases. researchgate.net Additionally, an RxR motif has been implicated in complexing the diphosphate moiety, which helps to prevent premature quenching of the carbocation intermediates. uva.nl The precise arrangement and nature of the amino acid residues lining the active site pocket ultimately determine the specific cyclization and rearrangement reactions that occur, leading to the formation of a particular sesquiterpene product.

Role of Divalent Metal Ions (Mg²⁺, Mn²⁺) in Catalysis

Divalent metal ions, most commonly magnesium (Mg²⁺) and sometimes manganese (Mn²⁺), are indispensable for the catalytic activity of this compound-dependent terpene synthases. nih.govpnas.orgnih.gov These metal ions are coordinated by the conserved aspartate-rich motifs (DDXXD and NSE/DTE) within the active site. nih.govnih.gov

The primary role of these metal ions is to:

Facilitate Substrate Binding: The metal ions act as a bridge, coordinating with the negatively charged diphosphate group of the substrate (FPP or NDP) and the acidic residues of the enzyme's active site. nih.govacs.org

Promote Ionization: By neutralizing the negative charge of the diphosphate group, the metal ions facilitate its departure as a good leaving group (pyrophosphate anion, PPi). nih.govmpg.de This ionization event is the critical first step in generating the highly reactive allylic carbocation intermediate. nih.govscispace.com

Stabilize Intermediates: The positively charged metal ion cluster in the active site helps to stabilize the pyrophosphate anion, preventing it from immediately recombining with the carbocation, which would terminate the reaction prematurely. pnas.org

Typically, a trinuclear metal cluster is formed within the active site, providing the necessary electrophilic driving force for the ionization of the substrate. scispace.comnih.gov While Mg²⁺ is generally the preferred cofactor, some terpene synthases can also utilize Mn²⁺. pnas.orgnih.govacs.org The specific metal ion can influence the kinetic parameters and even the product profile of the enzyme. nih.gov

Mechanistic Enzymology of this compound Isomerization and Cyclization

The conversion of the acyclic precursor, farnesyl diphosphate, into a myriad of cyclic sesquiterpenes often proceeds through the formation and subsequent reaction of this compound. The enzymatic mechanisms governing these transformations are complex and elegant, involving carbocation chemistry orchestrated within the confines of the enzyme's active site.

Ionization of the Diphosphate Moiety and Carbocation Generation

The catalytic cascade of sesquiterpene synthases begins with the ionization of the allylic diphosphate substrate. nih.govscispace.com In the case of this compound-dependent reactions, the enzyme binds the substrate and positions it for catalysis. The trinuclear metal ion cluster, coordinated by the conserved DDXXD and NSE/DTE motifs, interacts with the diphosphate group. scispace.comnih.govnih.gov This interaction neutralizes the negative charge on the diphosphate, making it an excellent leaving group. nih.govacs.org

The departure of the pyrophosphate anion (PPi) from C3 of this compound generates a tertiary nerolidyl carbocation. researchgate.net This highly reactive intermediate is the branching point for the formation of numerous sesquiterpene skeletons. The enzyme's active site architecture plays a crucial role in shielding this carbocation from premature quenching by water and in guiding its subsequent cyclization and rearrangement pathways. scispace.com The pyrophosphate anion is held within the active site, often stabilized by interactions with basic residues like arginine, ready to act as a proton acceptor in the final deprotonation step to yield the neutral terpene product. acs.orgebi.ac.uk

Postulated Mechanisms for Formation of this compound from Farnesyl Diphosphate

While some terpene synthases can directly utilize this compound, many initiate their catalytic cycle with the more common precursor, farnesyl diphosphate (FPP). In these cases, this compound is formed as a key, enzyme-bound intermediate. The proposed mechanism involves the following steps:

Ionization of FPP: The reaction is initiated by the metal-assisted ionization of the C1-O bond of (E,E)-FPP, leading to the formation of a transoid (2E,6E)-farnesyl cation-pyrophosphate anion pair. researchgate.netnih.gov

Isomerization: The pyrophosphate anion can then re-attack the farnesyl cation, but at C3 instead of C1. This nucleophilic attack results in the formation of enzyme-bound (3R)-nerolidyl diphosphate. ebi.ac.uk

Rotation and Re-ionization: Free rotation around the C2-C3 single bond allows the molecule to adopt a cisoid conformation. ebi.ac.uk Subsequent ionization of the (3R)-NDP intermediate, again facilitated by the metal ion cluster, regenerates a carbocation, but now in a conformation primed for cyclization. ebi.ac.uknih.gov

Rearrangement Cascades and Cyclization Pathways Initiated from this compound

The formation of this compound (NPP) is a critical branch point in sesquiterpene biosynthesis, enabling a diverse array of cyclization reactions that are not directly accessible from its isomer, farnesyl diphosphate (FPP). The isomerization of the C2-C3 double bond of FPP to generate NPP is a key step that allows for rotation around the C2-C3 single bond. This rotation from a trans to a cis conformation is essential for the formation of a wide range of cyclic sesquiterpenes. nih.govacs.org The reionization of NPP generates a 2,3-cisoid farnesyl cation, which can then undergo various cyclization cascades. nih.govacs.org

These cyclization pathways are initiated by the attack of a double bond within the nerolidyl cation on the carbocation center. The initial ring closure can occur in several ways, leading to different carbocationic intermediates and ultimately a variety of skeletal structures. Common initial cyclizations of the nerolidyl cation include:

1,6-Cyclization: This involves the attack of the C6-C7 double bond onto C1, forming a six-membered ring and generating a bisabolyl cation intermediate. nih.govnih.govbeilstein-journals.orgneliti.com This cation can then undergo further rearrangements, such as 1,3-hydride shifts and subsequent ring closures (e.g., 1,10-ring closure), to form bicyclic structures like the amorpha-4,11-diene skeleton. nih.govneliti.comportlandpress.com

1,10-Cyclization: The attack of the C10-C11 double bond on C1 leads to the formation of a ten-membered ring, such as the germacradienyl cation. mdpi.comrsc.org

1,11-Cyclization: This pathway involves the C10-C11 double bond attacking C1 to form an eleven-membered ring, a less common but significant route to certain macrocyclic sesquiterpenes. mdpi.com

1,7-Cyclization: Another possible, though less frequent, cyclization involves the C6-C7 double bond attacking C1 to form a seven-membered ring. mdpi.com

The subsequent steps in these cascades are highly controlled by the specific terpene synthase (TPS) enzyme. The enzyme's active site provides a template that guides the carbocationic intermediates through a series of specific rearrangements, including hydride shifts, proton transfers, and further cyclizations, before terminating the reaction by deprotonation or quenching with water. rsc.orgmpg.de For example, the formation of δ-cadinene from (3R)-NPP can proceed through a 1,10-macrocyclization to a germacradienyl cation, followed by a rsc.orgbeilstein-journals.org-hydride shift and a 1,6-electrophilic ring closure. rsc.org The diversity of products arising from NPP highlights the remarkable catalytic control exerted by TPS enzymes over these complex carbocationic reaction cascades.

Stereochemical Control and Enantioselectivity in this compound Transformations

The stereochemistry of this compound is a crucial determinant of the final product in enzymatic transformations. Terpene synthases exhibit stringent control over the conformation and subsequent reactions of the NPP enantiomers, leading to the formation of specific stereoisomers of the final terpene products.

This compound exists as two enantiomers, (3R)-NPP and (3S)-NPP. The specific enantiomer utilized by a terpene synthase is dictated by the chiral environment of the enzyme's active site. beilstein-journals.org Different enzymes have evolved to selectively bind and catalyze reactions with one enantiomer over the other.

For instance, studies on amorpha-4,11-diene synthase have shown that the cyclization of FPP proceeds through the formation of (R)-nerolidyl diphosphate. nih.gov Similarly, investigations with a bacterial (Z)-γ-bisabolene synthase demonstrated an exclusive cyclization of (R)-NPP to form the native product. beilstein-journals.orgbeilstein-journals.org In a fascinating display of stereochemical control, the same enzyme converted the non-natural (S)-NPP into (E)-β-farnesene through a selective elimination reaction. beilstein-journals.orgbeilstein-journals.org

Further research on δ-cadinene synthase has also identified (3R)-nerolidyl diphosphate as the active enantiomer that is cyclized to δ-cadinene. nih.gov In contrast, theoretical docking studies with epi-isozizaene synthase suggest the involvement of (S)-NPP in its cyclization mechanism. beilstein-journals.orgbeilstein-journals.org

The selective utilization of a specific NPP enantiomer underscores the high degree of stereochemical control exerted by terpene synthases. This enantioselectivity is fundamental to the biosynthesis of the vast and stereochemically complex array of sesquiterpenoids found in nature. The enzyme's active site not only facilitates the formation of a specific NPP enantiomer from FPP but also dictates its precise folding and the subsequent trajectory of the carbocationic intermediates, ensuring the formation of a single, or a limited set of, stereochemically defined products. beilstein-journals.orgacs.org

Substrate Specificity and Catalytic Promiscuity of this compound-Utilizing Enzymes

Enzymes that utilize this compound often exhibit a fascinating balance between substrate specificity and catalytic promiscuity. This allows for the generation of a wide array of terpenoid structures from a limited set of prenyl diphosphate precursors.

Dual-Substrate Utilization by Nerolidol (B1678203)/Linalool (B1675412) Synthases (FDP and GDP)

A notable example of substrate promiscuity is found in linalool/nerolidol synthases. These enzymes can accept both the C15 substrate, farnesyl diphosphate (FDP), and the C10 substrate, geranyl diphosphate (GDP). nih.govucanr.edu This dual functionality enables the synthesis of both the sesquiterpene alcohol, nerolidol (from FDP), and the monoterpene alcohol, linalool (from GDP), by a single enzyme. nih.govresearchgate.net

The ability of these synthases to accommodate substrates of different chain lengths is attributed to the architecture of their catalytic sites, which can be flexible enough to bind both FDP and GDP. researchgate.net For example, a linalool/nerolidol synthase from Plectranthus amboinicus demonstrated the ability to produce both linalool and nerolidol. researchgate.net Similarly, a dual-function linalool/nerolidol synthase from strawberry (Fragaria x ananassa) catalyzes the formation of linalool from GDP and nerolidol from FDP with comparable efficiency. ucanr.edu

The relative production of monoterpenes and sesquiterpenes can be influenced by the availability of the respective substrates, GDP and FDP, within the cell. nih.gov This cross-talk between the plastidic (where GDP is primarily synthesized) and cytosolic (where FDP is primarily synthesized) isoprenoid pathways can be a key factor in determining the final blend of volatile terpenes. nih.govd-nb.info

Product Diversity from this compound as a Substrate

This compound serves as a precursor to a remarkable diversity of sesquiterpene products. The inherent reactivity of this tertiary allylic diphosphate, combined with the catalytic machinery of various terpene synthases, leads to a wide spectrum of cyclic and acyclic compounds. beilstein-journals.orgrsc.org

A single terpene synthase can generate multiple products from NPP. This multi-product formation is not random but is under the catalytic control of the enzyme. rsc.org For example, the multiproduct sesquiterpene synthase MtTPS5 from Medicago truncatula can produce 27 different products from FDP, many of which are derived from an NPP intermediate. mpg.de Even more strikingly, γ-humulene synthase from Abies grandis can generate 52 distinct sesquiterpenes from FDP, showcasing the immense catalytic potential of these enzymes. mpg.de

The products formed from NPP can range from simple acyclic alcohols like nerolidol to complex bicyclic hydrocarbons. acs.orgnih.gov For instance, incubation of (3RS)-NPP with δ-cadinene synthase yields not only the primary product, δ-cadinene, but also (E)-β-farnesene and β-bisabolene. nih.gov This product diversity arises from the various possible reaction pathways that can be initiated from the nerolidyl cation, including different cyclization events and rearrangements. acs.orgbeilstein-journals.orgbeilstein-journals.org

Mechanisms of Multi-Product Formation from this compound

The formation of multiple products from this compound by a single enzyme is a result of several interconnected factors that influence the complex carbocationic reaction cascade. The active site of a multiproduct terpene synthase is often described as having a certain degree of conformational flexibility, allowing it to stabilize multiple carbocationic intermediates and direct them along different reaction pathways. rsc.org

The reaction cascade initiated by the ionization of NPP can be intercepted at various points, leading to different products. mpg.de For example, deprotonation of the initial nerolidyl cation can lead to the formation of acyclic terpenes like (E)-β-farnesene. portlandpress.comnih.gov Alternatively, the cation can undergo a 1,6-cyclization to form a bisabolyl cation, which can then either be deprotonated to yield bisabolenes or undergo further rearrangements and cyclizations to form more complex skeletons like cadinenes. portlandpress.comnih.gov

The presence of specific amino acid residues and conserved motifs, such as the DDxxD motif, within the active site plays a crucial role in binding the substrate and the diphosphate moiety, as well as in stabilizing the carbocationic intermediates. rsc.orgmpg.de Variations in these motifs can alter the product profile. For instance, γ-humulene synthase, which produces 52 different products, possesses two DDxxD motifs at the entrance of its active site. rsc.orgmpg.de The conformation in which the substrate binds to these motifs can influence the subsequent reaction cascade. rsc.org

Furthermore, some enzymes can catalyze a second round of cyclization and rearrangement reactions by protonating a neutral intermediate, such as germacrene D, which itself is formed from an NPP-derived cation. This further expands the diversity of possible products. nih.gov Ultimately, the ability of a single enzyme to generate a multitude of products from this compound is a testament to the intricate control it exerts over the highly reactive carbocationic intermediates throughout the catalytic cycle. portlandpress.comrsc.orgmpg.denih.govbeilstein-journals.org

Directed Evolution and Mutagenesis Studies of this compound Converting Enzymes

Directed evolution and site-directed mutagenesis are powerful techniques used to probe the structure-function relationships of enzymes, including those that convert this compound (NDP). caltech.edunobelprize.org These methods have been instrumental in understanding the catalytic mechanisms, altering product specificity, and improving the catalytic efficiency of these enzymes. nobelprize.orgdiva-portal.org

Mutagenesis studies on trichodiene (B1200196) synthase from Fusarium sporotrichioides have provided significant insights. Substitution of specific amino acids in conserved motifs, such as the aspartate-rich motif (DDSKD) and the NSE/DTE motif, has been shown to decrease both the catalytic efficiency and the specificity of the enzyme. nih.gov For instance, mutating D100 or D101 in the aspartate-rich motif of trichodiene synthase led to a significant reduction in the kcat/KM values and resulted in a different distribution of sesquiterpene products. nih.gov Similarly, altering the R304 residue in the DRRYR motif to lysine (B10760008) (R304K) caused a more than 4000-fold decrease in catalytic efficiency and changed the product profile. diva-portal.org These studies highlight the critical role of specific residues in maintaining the precise folding of the substrate and the integrity of the catalytic process. diva-portal.orgpnas.org Changes in the diphosphate binding site, for example, can lead to incorrect substrate positioning and premature quenching of the reaction, resulting in a variety of alternative products. pnas.org

In δ-cadinene synthase from cotton, mutagenesis has been used to investigate the enzyme's catalytic mechanism. rsc.org Studies using substrate analogs have also been employed to understand the cyclization process. For example, when 2-fluorofarnesyl diphosphate was used as a substrate for δ-cadinene synthase, it suppressed the initial isomerization to this compound, leading to a 1,10 cyclization product instead. rsc.org

Directed evolution has been successfully applied to a range of enzymes to enhance their catalytic properties or to introduce novel functionalities. caltech.edunobelprize.orgnih.gov This process involves iterative rounds of gene mutagenesis and screening to identify variants with desired traits. nih.gov For example, directed evolution has been used to improve the activity and selectivity of cytochrome P450 enzymes for reactions that are not their native function, such as the hydroxylation of short-chain alkanes. nih.gov While specific examples of directed evolution applied directly to this compound converting enzymes are not extensively detailed in the provided search results, the principles and successes in related terpene cyclases and other enzyme classes demonstrate the potential of this approach. caltech.edunobelprize.org By creating libraries of enzyme variants and screening for altered product profiles or enhanced catalytic rates with this compound, it is possible to engineer novel biocatalysts for the production of specific sesquiterpenoids. nih.gov

Kinetic Characterization of this compound-Dependent Reactions

The kinetic parameters of enzymes that utilize this compound (NDP) as a substrate are crucial for understanding their efficiency and substrate preference. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. adarshcollege.inwikipedia.org The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. biorxiv.org

For δ-cadinene synthase from cotton, the kinetic parameters have been determined for both its natural substrate, (E,E)-farnesyl diphosphate (FPP), and for (3R)-nerolidyl diphosphate. The enzyme exhibits a lower Km and kcat for (3R)-NDP compared to FPP. nih.gov However, the kcat/Km values for both substrates were found to be similar, suggesting that the enzyme can utilize both FPP and (3R)-NDP with comparable effectiveness to produce δ-cadinene. nih.gov

A linalool/nerolidol synthase from Plectranthus amboinicus (PamTps1) demonstrated the ability to use both geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) as substrates to produce linalool and nerolidol, respectively. researchgate.net Kinetic analysis of this dual-substrate enzyme revealed a higher binding affinity and catalytic efficiency for GPP over FPP, which is characteristic of a monoterpene synthase. researchgate.net

The following table summarizes the reported kinetic constants for enzymes acting on this compound or its precursor, farnesyl diphosphate.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |

| δ-Cadinene Synthase | (3R)-Nerolidyl Diphosphate | - | - | - | nih.gov |

| Linalool/Nerolidol Synthase (PamTps1) | Farnesyl Diphosphate | - | - | - | researchgate.netresearchgate.net |

| Cubamyces menziesii STC1 | Farnesyl Diphosphate | 68.2 | 3.2 | 0.047 | d-nb.info |

Note: Specific values for Km and kcat for δ-Cadinene Synthase with (3R)-Nerolidyl Diphosphate were described as being one-tenth of the values for FPP, but the exact numbers were not provided in the search result. nih.gov Similarly, while kinetic studies were performed on PamTps1 with FPP, the table in the source primarily highlighted the values for GPP. researchgate.net

Pre-steady-state kinetics provides a window into the initial moments of an enzymatic reaction, often revealing the rates of individual steps in the catalytic cycle that are obscured in steady-state measurements. unacademy.comnih.gov This technique is particularly valuable for detecting and characterizing transient intermediates, such as the enzyme-bound this compound.

In the case of trichodiene synthase, pre-steady-state kinetic analysis using rapid chemical quench methods was employed to investigate the reaction pathway. These studies revealed that the single-turnover rate was significantly faster (40-fold) than the steady-state catalytic rate (kcat). rhea-db.org A key finding from this analysis was the absence of detectable this compound (NPP) as a free intermediate. This indicates that the conversion of the enzyme-bound NPP to the subsequent intermediate is extremely rapid, occurring faster than the detection limits of the assay. rhea-db.org

Identifying the rate-limiting steps in a biosynthetic pathway is fundamental to understanding its regulation and for metabolic engineering efforts. For pathways involving this compound, rate-limiting steps can occur both in its formation from precursor molecules and in its subsequent conversion by terpene synthases.

The biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com In the MVA pathway, the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step. mdpi.comnih.gov In the MEP pathway, the activities of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are considered to be rate-limiting. mdpi.comnih.gov

Molecular and Structural Biology of Nerolidyl Diphosphate Associated Enzymes

Gene Identification and Characterization

The foundation of studying these enzymes lies in the identification and functional analysis of their corresponding genes. Advances in molecular biology have enabled the cloning and expression of numerous genes encoding nerolidyl diphosphate-utilizing synthases, providing insights into their roles and regulation.

The isolation and heterologous expression of genes encoding enzymes that synthesize or utilize nerolidyl diphosphate (B83284) have been instrumental in characterizing their function. A notable example is the cloning of (+)-δ-cadinene synthase from Gossypium arboreum (tree cotton). This sesquiterpene cyclase catalyzes the cyclization of farnesyl diphosphate (FPP) to (+)-δ-cadinene, a precursor to the phytoalexin gossypol. nih.govacs.org The reaction mechanism proceeds through the initial isomerization of FPP to this compound. nih.govacs.org The gene for this enzyme was cloned and expressed in Escherichia coli, which allowed for the production of sufficient quantities of the purified recombinant protein for detailed kinetic and structural studies. researchgate.net

Similarly, a terpene synthase gene, AlTPS1, was cloned from the medicinal plant Atractylodes lancea. Functional characterization revealed that the encoded enzyme is bifunctional, capable of converting FPP to nerolidol (B1678203). nih.gov In another instance, two full-length cDNA clones, LTC1 and LTC2, encoding sesquiterpene synthases were identified from lettuce (Lactuca sativa L.). The recombinant enzymes, when produced in E. coli, catalyzed the conversion of farnesyl diphosphate to germacrene A. rcsb.org

In the fungal kingdom, the biosynthetic gene cluster for botrydial (B1222968) in Botrytis cinerea has been identified, which includes the BcBOT2 gene encoding a sesquiterpene cyclase. acs.orgnih.gov This enzyme is responsible for the cyclization of FPP to presilphiperfolan-8β-ol, a key step in botrydial biosynthesis where this compound is a proposed intermediate. nih.govwikipedia.org

The following table summarizes key cloned genes associated with this compound.

Table 1: Examples of Cloned Genes for this compound-Associated Enzymes| Gene Name | Source Organism | Encoded Enzyme | Product(s) | Reference |

|---|---|---|---|---|

| CAD1-C1 | Gossypium arboreum | (+)-δ-Cadinene synthase | (+)-δ-Cadinene | nih.govresearchgate.net |

| AlTPS1 | Atractylodes lancea | Terpene synthase | Nerolidol, Linalool (B1675412) | nih.gov |

| LTC1, LTC2 | Lactuca sativa L. | Sesquiterpene synthase | Germacrene A | rcsb.org |

| BcBOT2 | Botrytis cinerea | Sesquiterpene cyclase | Presilphiperfolan-8β-ol | acs.orgnih.gov |

Many enzymes involved in this compound metabolism belong to large gene families, reflecting the evolutionary expansion and diversification of terpenoid biosynthesis. In cotton, for instance, the (+)-δ-cadinene synthase is encoded by a gene family that includes at least two subfamilies, CAD1-A and CAD1-C. researchgate.net These genes show similar induction patterns in response to fungal elicitors, although their expression levels can differ significantly.

A broader classification of enzymes that produce the precursors to terpenes, including those that can generate this compound, falls under the trans-isoprenyl diphosphate synthase (TIDS) gene family. This family is crucial for the synthesis of various terpene precursors and has been studied in plants like Cinnamomum camphora. The TIDS gene family is subdivided into distinct subfamilies that encode enzymes with different product specificities, such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). Although TIDS and cis-isoprenyl diphosphate synthases (CIDS) can have similar substrates and products, they are distinguishable by their primary amino acid sequences and catalytic mechanisms. nih.gov

In the flea beetle Phyllotreta striolata, a novel family of terpene synthase (TPS) genes has been identified that appears to have evolved from ancestral trans-IDS genes. This highlights the evolutionary plasticity of these gene families in giving rise to new enzymatic functions, including those that may involve this compound intermediates. acs.org

Protein Structure and Function

The three-dimensional architecture of this compound-associated enzymes provides a blueprint for understanding their catalytic mechanisms, substrate specificity, and the intricate molecular interactions that govern the formation of diverse terpene skeletons.

The determination of crystal structures for several terpene synthases has been a landmark in the field. The X-ray crystal structure of (+)-δ-cadinene synthase (DCS) from Gossypium arboreum has been solved, both in its unliganded form and in a complex with a substrate analogue. nih.govacs.org These structures reveal a classic α-helical fold, characteristic of Class I terpene cyclases. nih.govacs.orgnih.gov This fold, often referred to as the "isoprenoid fold," consists of a bundle of 10-12 anti-parallel α-helices. nih.gov

The crystal structure of a linalool/nerolidol synthase from Streptomyces clavuligerus has also been determined, providing further understanding of the structural basis for the formation of these acyclic terpene alcohols. rcsb.org

Table 2: Determined Structures of this compound-Associated Enzymes

| Enzyme | Source Organism | Resolution (Å) | PDB ID | Reference |

|---|---|---|---|---|

| (+)-δ-Cadinene Synthase | Gossypium arboreum | 2.4 (unliganded), 2.75 (complex) | Not specified in results | nih.govacs.org |

| Linalool/Nerolidol Synthase | Streptomyces clavuligerus | 1.82 | 5NX5 | rcsb.org |

| Trichodiene (B1200196) Synthase | Fusarium sporotrichioides | Not specified in results | Not specified in results | pnas.org |

To capture the enzyme-substrate complex, researchers often use non-reactive substrate surrogates. For (+)-δ-cadinene synthase, the substrate analogue 2-fluorofarnesyl diphosphate (2F-FPP) was co-crystallized with the enzyme. nih.gov This allowed for the visualization of the substrate binding pocket and the interactions with the diphosphate moiety and the isoprenoid chain.

In another study, the crystal structure of a hedycaryol (B1638063) synthase was determined in complex with nerolidol, which serves as a surrogate for the this compound intermediate. nih.gov This structure was crucial in mapping the active site and identifying key interactions that stabilize the carbocation intermediate formed during catalysis. nih.gov The pre-folded conformation of nerolidol provided a snapshot of a state closely resembling a key step in the reaction cascade. nih.gov The binding of the ligand can induce conformational changes in the enzyme, such as the ordering of a flexible loop at the mouth of the active site, which serves to protect the reactive intermediates from premature quenching by water. biorxiv.org

Site-directed mutagenesis studies, guided by structural information, have identified key amino acid residues essential for substrate binding and catalysis. In most Class I terpene synthases, including those that utilize this compound, two highly conserved aspartate-rich motifs are crucial: the DDXXD and the (N,D)D(L,I,V)X(S,T)XXXE (often called NSE/DTE) motifs. nih.govacs.org These motifs are responsible for binding a trinuclear magnesium ion (Mg²⁺) cluster. nih.gov This metal cluster coordinates to the diphosphate group of the substrate, facilitating its ionization to generate the initial carbocation, which is the first step in the cyclization cascade. nih.govnih.gov

Beyond these core motifs, other residues within the active site cavity play a critical role in shaping the reaction pathway. For example, in hedycaryol synthase, the carbonyl oxygen of a valine residue (Val179) within a highly conserved helix break was identified as being key to stabilizing the carbocation at the C1 position of the substrate, thereby directing the 1,10-ring closure. nih.gov In amorpha-4,11-diene synthase, several residues have been identified that are critical for the various steps of carbocation rearrangement and cyclization. portlandpress.com Mutations in residues within the active site of γ-humulene synthase have been shown to shift the product profile from farnesyl-derived products to nerolidyl-derived products, highlighting the role of specific residues in controlling the fate of the carbocation intermediates. uva.nl

Conformational Dynamics and Catalytic Cycles involving this compound

The catalytic cycle of terpene synthases (TPS), including those that produce nerolidol from farnesyl diphosphate (FPP), involves a series of precise molecular events. While the substrate for nerolidol synthesis is FPP, this compound itself can be considered a key intermediate in the cyclization reactions of other sesquiterpene synthases. The general cycle for a nerolidol synthase begins with the binding of the FPP substrate in the enzyme's active site, a process facilitated by a required divalent metal ion cofactor, typically Magnesium (Mg²⁺). uniprot.org

Following substrate binding, the catalytic process is initiated by the ionization of the diphosphate group from FPP. This generates a nerolidyl cation intermediate. The subsequent reaction is relatively simple for nerolidol synthases, involving the quenching of this carbocation by a water molecule to form the acyclic alcohol, nerolidol, and releasing diphosphate. rhea-db.org

Structural studies and molecular dynamics simulations on related bacterial monoterpene synthases, such as linalool synthase and 1,8-cineole synthase, which share mechanistic similarities with nerolidol synthases, suggest that these enzymes may not undergo large-scale conformational changes during their reaction cycle. rhea-db.orgrcsb.org This relative structural stability makes them targets for protein engineering efforts aimed at modifying their catalytic output. rcsb.org The active site architecture is finely tuned to steer the reactive carbocation intermediate towards the specific desired product, preventing the formation of alternative cyclic or acyclic terpenes. rhea-db.org In essence, the enzyme's conformation creates a specific environment that controls the fate of the highly reactive carbocation intermediate derived from the initial ionization of the prenyl diphosphate substrate.

Cellular Localization of this compound Biosynthetic Pathways

In plants, the biosynthesis of terpenoids is famously compartmentalized, occurring through two distinct pathways located in different subcellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol-phosphate (MEP) pathway in the plastids. cimap.res.innih.gov These pathways provide the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), for all terpenoids. cimap.res.innih.gov This segregation of precursor synthesis has profound implications for the localization of nerolidol biosynthesis.

Cytosolic vs. Plastidial Localization of Nerolidol Synthases and Precursors

The precursor for nerolidol is farnesyl diphosphate (FPP), a 15-carbon molecule traditionally associated with the cytosolic MVA pathway. cimap.res.infrontiersin.org Conversely, its 10-carbon analogue, geranyl diphosphate (GPP), the precursor to monoterpenes like linalool, is primarily synthesized in the plastids via the MEP pathway. cimap.res.innih.gov Consequently, sesquiterpene synthases, including many nerolidol synthases, are typically found in the cytosol where their FPP substrate is abundant. These cytosolic enzymes generally lack the N-terminal transit peptides that would target them to plastids. frontiersin.org

However, research has uncovered a more complex picture, revealing that nerolidol synthases can be localized to either the cytosol or plastids, depending on the plant species and the specific enzyme isoform. Several plants possess nearly identical nerolidol synthase enzymes that are directed to different cellular compartments.

A well-documented example is in snapdragon (Antirrhinum majus), which has two bifunctional nerolidol/linalool synthases. AmNES/LIS-1 is located in the cytosol and is responsible for producing the sesquiterpene nerolidol from FPP. nih.gov Its counterpart, AmNES/LIS-2, possesses a plastid-targeting transit peptide, is localized to plastids, and primarily produces the monoterpene linalool from GPP. cimap.res.innih.gov Similarly, strawberry (Fragaria ananassa) contains two (E)-nerolidol synthases; FaNES1 is cytosolic, while FaNES2 is targeted to other organelles like chloroplasts or mitochondria. frontiersin.org The existence of plastid-localized nerolidol/linalool synthases, such as VvRiLinNer in grape (Vitis vinifera) and an isoform in woodland strawberry (Fragaria vesca), further challenges the dogma that sesquiterpene synthesis is exclusively cytosolic. uniprot.orgmdpi.com

Table 1: Documented Subcellular Localization of Nerolidol Synthases in Various Plant Species

| Enzyme | Plant Species | Primary Substrate(s) | Subcellular Localization | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| AmNES/LIS-1 | Antirrhinum majus (Snapdragon) | FPP, GPP | Cytosol | Nerolidol, Linalool | cimap.res.in, nih.gov |

| AmNES/LIS-2 | Antirrhinum majus (Snapdragon) | GPP, FPP | Plastid | Linalool, Nerolidol | cimap.res.in, nih.gov |

| FaNES1 | Fragaria ananassa (Strawberry) | FPP, GPP | Cytosol | Nerolidol, Linalool | frontiersin.org |

| FaNES2 | Fragaria ananassa (Strawberry) | FPP, GPP | Chloroplast / Mitochondria | Nerolidol, Linalool | frontiersin.org |

| VvRiLinNer | Vitis vinifera (Grape) | GPP, FPP | Chloroplast | Linalool (in vivo) | mdpi.com |

| NES1 | Fragaria vesca (Woodland Strawberry) | FPP, GPP | Plastid, Chloroplast | (3S)-E-nerolidol, S-linalool | uniprot.org |

| PamTps1 | Plectranthus amboinicus | FPP, GPP | Plastid (predicted) | Nerolidol, Linalool | nih.gov |

This table is interactive. You can sort and filter the data.

Implications of Compartmentation for Metabolic Flux

The subcellular compartmentation of nerolidol synthases and their precursors is a critical mechanism for controlling metabolic flux and diversifying the final products. uq.edu.au By directing nearly identical bifunctional enzymes to different compartments, plants can leverage the distinct substrate pools available in the cytosol and plastids to generate different compounds. nih.gov

In the case of snapdragon, the cytosolic localization of AmNES/LIS-1 ensures its access to FPP from the MVA pathway, leading to nerolidol production. nih.gov Meanwhile, the plastidial AmNES/LIS-2 primarily utilizes the GPP pool from the MEP pathway to synthesize linalool. nih.gov Although purified leucoplasts have been shown to be capable of producing nerolidol from FPP, the primary flux in vivo is dictated by the main precursor available in that compartment. cimap.res.in Therefore, subcellular localization, in addition to substrate availability, is a key determinant of the final metabolic output. nih.gov

This principle is being exploited in metabolic engineering. Synthetic biology approaches have demonstrated that artificially enforcing the co-localization of enzymes can dramatically improve metabolic flux. For instance, creating synthetic compartments in yeast to co-encapsulate a farnesyl diphosphate synthase and a nerolidol synthase led to a nerolidol production increase of up to 30-fold compared to unorganized enzymes. uq.edu.au Similarly, the direct translational fusion of nerolidol synthase to FPP synthase in yeast resulted in a greater than 110-fold improvement in nerolidol titre. researchgate.net These strategies effectively channel the precursor FPP directly to the terminal synthase, minimizing its diffusion or diversion into competing pathways, such as the synthesis of squalene (B77637) or geranylgeranyl diphosphate. researchgate.net This highlights how both natural and synthetic compartmentation are powerful tools for optimizing the metabolic flux towards a desired product like nerolidol. uq.edu.au

Table 2: Effect of Compartmentation on Product Profile of Bifunctional Synthases

| Enzyme System | Compartment | Primary Precursor Available | Major Product | Minor Product | Reference(s) |

|---|---|---|---|---|---|

| Snapdragon (AmNES/LIS-1) | Cytosol | Farnesyl Diphosphate (FPP) | Nerolidol | - | nih.gov |

| Snapdragon (AmNES/LIS-2) | Plastid | Geranyl Diphosphate (GPP) | Linalool | - | nih.gov |

| Grape (VvRiLinNer) | Plastid (Chloroplast) | Geranyl Diphosphate (GPP) | Linalool | Nerolidol (in vitro only) | mdpi.com |

| Engineered Yeast | Synthetic Co-encapsulation | Farnesyl Diphosphate (FPP) | Nerolidol | Linalool | uq.edu.au |

This table is interactive. You can sort and filter the data.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (3S)-E-nerolidol |

| (E)-nerolidol |

| 1,8-cineole |

| Dimethylallyl diphosphate (DMAPP) |

| Diphosphate |

| Farnesyl diphosphate (FPP) |

| Geranyl diphosphate (GPP) |

| Geranylgeranyl diphosphate |

| Isopentenyl diphosphate (IPP) |

| Linalool |

| Magnesium (Mg²⁺) |

| Nerolidol |

| This compound |

| S-linalool |

| Squalene |

Metabolic Engineering and Synthetic Biology Approaches Involving Nerolidyl Diphosphate

Engineering of Upstream Pathways for Enhanced Nerolidyl Diphosphate (B83284) Precursor Supply

A critical aspect of improving the production of nerolidyl diphosphate-derived compounds is the enhancement of the precursor FDP pool. This is achieved by engineering the upstream metabolic pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govoup.com

The mevalonate (B85504) (MVA) pathway, responsible for synthesizing the universal isoprenoid building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is a primary target for metabolic engineering. pnas.org In eukaryotes like S. cerevisiae, this pathway is native, whereas in prokaryotes like E. coli, it is often introduced as a heterologous pathway to supplement or replace the native methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

Another crucial enzyme is farnesyl diphosphate synthase (FPPS), which condenses IPP and DMAPP to form FDP. Overexpression of FPPS is often performed in conjunction with other pathway modifications to ensure that the increased supply of IPP and DMAPP is efficiently converted to FDP, thereby boosting the precursor pool available for this compound-utilizing enzymes. researchgate.net

Table 1: Research Findings on Upstream Pathway Engineering for Enhanced FDP Supply

| Strategy | Enzyme/Pathway Targeted | Host Organism | Key Finding | Fold Increase/Titer |

| Heterologous Pathway Introduction | Isopentenol Utilization Pathway (IUP) | S. cerevisiae | Elevated the IPP/DMAPP pool significantly. pnas.org | 147-fold increase in IPP/DMAPP pool. pnas.org |

| Rate-Limiting Enzyme Overexpression | Truncated HMG-CoA Reductase (tHMGR) | S. cerevisiae | Increased total sesquiterpenoid production. mdpi.com | 36% increase in total sesquiterpenoids. mdpi.com |

| Rate-Limiting Enzyme Overexpression | Truncated HMG-CoA Reductase (tHMGR) | S. cerevisiae | Doubled linalool (B1675412) production. nih.gov | ~2-fold increase in linalool. nih.gov |

FDP is a critical branch-point metabolite that serves as a precursor not only for sesquiterpenes but also for essential compounds like sterols (via squalene) and geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov These competing pathways divert a significant portion of the FDP pool, thereby limiting its availability for this compound synthesis. frontiersin.org

A powerful strategy to counteract this is the downregulation of key enzymes in these competing pathways. frontiersin.org The enzyme squalene (B77637) synthase (SQS), encoded by the ERG9 gene in yeast, catalyzes the first committed step in sterol biosynthesis by converting two molecules of FDP into squalene. nih.govmtroyal.ca By repressing the expression of ERG9, a greater proportion of the FDP pool can be redirected towards the desired sesquiterpenoid product. mtroyal.caasm.org For example, down-regulating SQS expression in Artemisia annua led to a 3.14-fold increase in the artemisinin content. frontiersin.org Similarly, in engineered algae, silencing genes for both squalene synthase and GGPP synthase resulted in increased production of the sesquiterpene bisabolene. nih.gov This "metabolic switching" approach effectively channels metabolic flux toward the product of interest. nih.gov

Enhancement of this compound Conversion Efficiency

Once a sufficient supply of the precursor FDP is achieved, the next challenge is to efficiently convert it to the final product. This compound itself is an isomer of FDP and a key intermediate in the synthesis of nerolidol (B1678203), catalyzed by nerolidol synthase (NES). researchgate.netnih.govnih.gov

A direct method to enhance the conversion of FDP to nerolidol is the overexpression of a suitable nerolidol synthase (NES). nih.gov By increasing the cellular concentration of this terminal enzyme, the metabolic "pull" from the FDP pool towards nerolidol is strengthened. nih.gov In one study, constructing yeast strains with a strengthened mevalonate pathway and expressing an NES gene resulted in the production of 336.5 mg/L of nerolidol. nih.gov Further improvements were achieved by overexpressing the transcription factor HAC1, which led to a 47.7% increase in the nerolidol titer, reaching 497.0 mg/L. nih.gov The choice of the specific synthase is also crucial, as different synthases can exhibit significant variations in activity. frontiersin.org

A more sophisticated approach to improve conversion efficiency is the use of enzyme fusion proteins. This synthetic biology strategy involves physically linking enzymes that catalyze successive steps in a metabolic pathway. For nerolidol production, the farnesyl diphosphate synthase (FPPS) is fused to the nerolidol synthase (NES). researchgate.netbiorxiv.org

This fusion creates a bifunctional enzyme that channels the FDP produced by the FPPS domain directly to the NES domain. asm.org This substrate channeling minimizes the diffusion of the FDP intermediate into the cytosol, thereby reducing its loss to competing pathways like sterol synthesis. mdpi.comasm.org This strategy has proven to be remarkably effective. In one groundbreaking study, the translational fusion of FPPS to NES in S. cerevisiae resulted in a greater than 110-fold improvement in nerolidol production, with titers increasing from 29.6 mg/L to 4.2 g/L in a single engineering step. biorxiv.org This dramatic increase was attributed not only to substrate channeling but also to a significant increase in the stability and cellular levels of the fused NES protein. biorxiv.org

Table 2: Research Findings on Enhancing this compound Conversion

| Strategy | Enzyme(s) Targeted | Host Organism | Key Finding | Fold Increase/Titer |

| Overexpression | Nerolidol Synthase (NES) & HAC1 transcription factor | S. cerevisiae | HAC1 overexpression increased nerolidol titer. nih.gov | 497.0 mg/L nerolidol. nih.gov |

| Enzyme Fusion | Farnesyl Diphosphate Synthase (FPPS) - Nerolidol Synthase (NES) | S. cerevisiae | Fusion dramatically improved nerolidol production. biorxiv.org | >110-fold increase (from 29.6 mg/L to 4.2 g/L). biorxiv.org |

| Enzyme Fusion | Farnesyl Diphosphate Synthase (FPPS) - Patchoulol Synthase (PTS) | S. cerevisiae | Fusion increased patchoulol production in an ERG9-repressed strain. asm.org | 2-fold increase in patchoulol. asm.org |

Artificial Spatial Organization and Compartmentation of this compound Pathways

Artificial spatial organization is a powerful metabolic engineering strategy used to enhance the production of this compound-derived compounds by confining pathway enzymes and intermediates to specific subcellular locations. This approach, known as compartmentalization, mimics natural cellular organization to overcome common challenges in metabolic engineering, such as precursor limitations, metabolic competition, and cytotoxicity of intermediates. researchgate.net

In eukaryotic hosts like yeast, organelles such as mitochondria and peroxisomes provide distinct biochemical environments that can be exploited for terpenoid biosynthesis. mdpi.com These compartments contain specific pools of precursors and cofactors that can be harnessed to improve pathway efficiency. For instance, the yeast peroxisome contains acetyl-CoA generated from fatty acid β-oxidation, which can serve as a precursor for the mevalonate (MVA) pathway, the primary route to this compound (Farnesyl pyrophosphate, FPP) in eukaryotes. mdpi.com By targeting MVA pathway enzymes to the peroxisome using peroxisome targeting sequences (ePTS1), researchers can create a localized, high-concentration pool of precursors, thereby increasing the flux towards FPP. mdpi.com

Similarly, mitochondria offer a rich supply of acetyl-CoA and ATP, essential for the MVA pathway. Relocating the early stages of the MVA pathway to the mitochondria can enhance the availability of these precursors, driving the synthesis of FPP. researchgate.net This strategy not only increases the local concentration of substrates but also isolates the engineered pathway from competing cytosolic pathways that consume FPP, such as sterol biosynthesis. researchgate.netnih.gov

Another approach involves enzyme fusion strategies and the use of protein scaffolds. By fusing sequential enzymes in a pathway, such as FPP synthase (FPPS) and a sesquiterpene synthase, a substrate channel can be created. mdpi.com This channels the FPP directly from the synthase to the next enzyme, preventing its diffusion and sequestration by competing native enzymes. nih.gov This technique has been shown to significantly improve the production of various sesquiterpenoids. mdpi.comnih.gov

These compartmentalization strategies provide a robust framework for overcoming bottlenecks in terpenoid biosynthesis. By leveraging the unique biochemical properties of native organelles and synthetic biology tools, it is possible to achieve enhanced spatial control of metabolic flux, leading to higher yields of desired sesquiterpenoid products. mdpi.com

Table 1: Examples of Compartmentalization Strategies for Sesquiterpenoid Production

Strategy Host Organism Target Compartment/Method Key Finding/Advantage Reference Compound(s) Pathway Relocation Saccharomyces cerevisiae Peroxisome Utilizes peroxisomal acetyl-CoA pool from fatty acid β-oxidation to boost MVA pathway flux. trans-Nerolidol Pathway Relocation Saccharomyces cerevisiae Mitochondria Leverages high mitochondrial concentrations of acetyl-CoA and ATP to enhance precursor supply. Sesquiterpenes Enzyme Fusion Saccharomyces cerevisiae Cytosol Fusion of FPP synthase (FPPS) and patchoulol synthase (PTS) channels FPP, reducing competition from sterol pathway. Increased patchoulol production by 2-fold. Patchoulol Plastid Engineering Chlamydomonas reinhardtii Chloroplast (Plastid) Leverages photosynthetic electrons to drive cytochrome P450-mediated oxidation of sesquiterpenes without requiring reductase partners. Functionalized Sesquiterpenoids

Synthetic Biology Tools for this compound Pathway Engineering

CRISPR-Based Genome Editing for Pathway Optimization

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein system has become an indispensable tool for metabolic engineering, enabling precise and efficient genome modifications to optimize the production of this compound-derived compounds. nih.gov This technology allows for targeted gene knockouts, insertions, and transcriptional regulation, which are critical for redirecting metabolic flux and removing pathway bottlenecks. nih.gov

A primary application of CRISPR-Cas9 in this context is the disruption of competing metabolic pathways. This compound (FPP) is a key branch-point metabolite used in various cellular processes, most notably sterol biosynthesis in yeast. nih.gov The enzyme squalene synthase (encoded by the ERG9 gene) commits FPP to the sterol pathway. By using CRISPR-Cas9 to create loss-of-function mutations in ERG9, metabolic engineers can significantly reduce the flux towards sterols and redirect FPP towards the desired sesquiterpenoid products. nih.govresearchgate.net

Beyond simple gene knockouts, CRISPR-based tools offer more nuanced control over gene expression. CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) utilize a deactivated Cas9 (dCas9) protein fused to transcriptional repressors or activators, respectively. nih.gov These tools can be guided to the promoter regions of target genes to downregulate or upregulate their expression without altering the underlying DNA sequence. nih.gov This is particularly useful for fine-tuning the expression of essential genes or for simultaneously modulating multiple genes in the this compound pathway to achieve a balanced metabolic state. For example, CRISPRi can be used to temper the expression of competing pathways, while CRISPRa can boost the expression of rate-limiting enzymes in the MVA pathway, such as HMG-CoA reductase.

The multiplexing capability of CRISPR systems, which allows for the simultaneous editing of multiple genomic loci, is another significant advantage. nih.gov This enables the rapid construction and testing of complex metabolic pathway designs, accelerating the development of high-producing microbial strains. By designing guide RNA libraries, researchers can perform large-scale screens to identify novel gene targets for improving sesquiterpenoid production. nih.gov

Promoter Engineering for Transcriptional Regulation of this compound Enzymes

Precise control over the expression levels of pathway enzymes is crucial for maximizing the production of this compound-derived compounds while minimizing metabolic burden on the host cell. Promoter engineering has emerged as a fundamental strategy for achieving this fine-tuned transcriptional regulation. nih.govresearchgate.net Endogenous promoters often lack the required expression strength or regulatory characteristics, necessitating the design and implementation of synthetic promoters. researchgate.net

The core principle of promoter engineering is to create a library of promoters with a wide range of transcriptional strengths. nih.govspringernature.com This allows for the optimal expression level of each enzyme in the biosynthetic pathway to be determined empirically. For instance, overexpressing a rate-limiting enzyme like HMG-CoA reductase can increase flux through the MVA pathway, but excessive overexpression can lead to the accumulation of toxic intermediates or deplete essential precursor pools. By testing a range of promoter strengths, an optimal balance can be struck. mdpi.com

Strategies for promoter engineering include:

Hybrid Promoter Construction: Combining core elements (like TATA boxes and transcription factor binding sites) from different native promoters to create novel promoters with desired strengths. researchgate.net

Promoter Replacement: Replacing native promoters of key pathway genes (e.g., those in the MVA pathway or competing pathways) with well-characterized constitutive or inducible promoters to ensure predictable and robust expression levels. researchgate.net

Modification of Endogenous Promoters: Introducing mutations into the upstream activating sequences (UAS) or other regulatory regions of native promoters to modulate their activity.

By applying these techniques, researchers can systematically optimize the entire this compound biosynthetic pathway. For example, a strong promoter might be used for a rate-limiting enzyme, while weaker promoters are used for enzymes catalyzing subsequent steps to prevent bottlenecks and intermediate accumulation. This level of control is essential for balancing metabolic fluxes and achieving high titers of the target sesquiterpenoid. researchgate.net

Dynamic Regulation of Metabolic Fluxes in this compound Production

While static optimization of gene expression is effective, dynamic regulation offers a more sophisticated approach to managing metabolic fluxes for this compound production. nih.gov Microbial cell factories must balance the allocation of resources between growth and the production of a target compound. Dynamic regulation strategies enable the cell to shift metabolic priorities in response to specific internal or external cues, such as cell density, nutrient availability, or the concentration of a specific metabolite. nih.govnsf.gov

This approach typically involves a two-stage fermentation process:

Growth Phase: Metabolic flux is directed towards biomass production to rapidly accumulate a large population of healthy cells. The production pathway for the target compound is kept at a low level or turned off completely.

Production Phase: Once a sufficient cell density is reached, a trigger induces a metabolic shift. Genes involved in cell growth are downregulated, while genes in the this compound and subsequent sesquiterpenoid biosynthesis pathways are upregulated.

A common tool for implementing dynamic regulation is the use of quorum-sensing (QS) circuits. nih.govmit.edu These are cell-to-cell communication systems that respond to population density. In an engineered system, the QS machinery can be repurposed to control metabolic branch points. For example, at a low cell density, a key glycolytic enzyme might be highly expressed to support growth. As the cell population grows and the QS signal molecule accumulates, it can trigger the repression of the glycolytic enzyme and the activation of the this compound pathway, redirecting carbon flux from central metabolism to sesquiterpenoid production. nih.gov

Another strategy involves the use of biosensors that respond to the intracellular concentration of a key metabolite. These sensors can be designed to control the expression of pathway enzymes, creating a self-regulating feedback loop that maintains metabolic balance and prevents the buildup of toxic intermediates. Dynamic control has been shown to significantly improve product titers by uncoupling growth from production, ensuring that cellular resources are used most efficiently throughout the fermentation process. nih.govmit.edu

Development of Microbial Cell Factories for this compound-Derived Compounds

Yeast (Saccharomyces cerevisiae) as a Platform for Sesquiterpenoid Production

Saccharomyces cerevisiae, or baker's yeast, is a premier microbial host for the production of sesquiterpenoids derived from this compound. nih.govdtu.dk Its status as a Generally Recognized as Safe (GRAS) organism, coupled with its robustness in industrial fermentation processes and the extensive toolkit available for its genetic manipulation, makes it an ideal chassis for metabolic engineering. nih.gov

Yeast naturally possesses the mevalonate (MVA) pathway, which synthesizes the universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These are subsequently converted to this compound (FPP), making yeast a native producer of the essential precursor for all sesquiterpenoids. mdpi.com Furthermore, the eukaryotic nature of yeast, with its endoplasmic reticulum, facilitates the correct folding and functional expression of complex enzymes from other eukaryotes, such as plant-derived cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are often required for the functionalization and diversification of the basic sesquiterpene skeletons, adding hydroxyl or carboxyl groups that are critical for their biological activity and commercial value.

Common metabolic engineering strategies to enhance sesquiterpenoid production in S. cerevisiae include:

Upregulation of the MVA Pathway: Overexpressing key, rate-limiting enzymes of the native MVA pathway is a primary strategy. A common target is HMG-CoA reductase (HMG1). Expressing a truncated, soluble version of this enzyme (tHMG1) removes its feedback regulation and dramatically increases the metabolic flux towards FPP. mdpi.com

Downregulation of Competing Pathways: The main competing pathway for FPP in yeast is sterol biosynthesis, initiated by the enzyme squalene synthase (ERG9). Downregulating ERG9 expression, often through promoter replacement or CRISPRi, is a critical step to divert FPP from sterol production towards the heterologous sesquiterpene synthase. nih.govresearchgate.net

Enhancing Precursor Supply: Engineering central carbon metabolism to increase the supply of the primary precursor, acetyl-CoA, can further boost the output of the MVA pathway.

Introduction of Heterologous Pathways: To circumvent the tight regulation of the native MVA pathway, synthetic routes like the isopentenol utilization pathway (IUP) have been introduced into yeast. The IUP provides a shortcut to IPP and DMAPP synthesis from supplemented isopentenols, effectively decoupling precursor supply from central metabolism and sterol biosynthesis. nih.govosti.gov

These strategies have been successfully combined to achieve high-titer production of a wide variety of valuable sesquiterpenoids, including amorphadiene (a precursor to the antimalarial drug artemisinin), farnesene, and patchoulol. nih.gov

Table 2: Engineering Strategies in S. cerevisiae for Sesquiterpenoid Production

Target Sesquiterpenoid Key Engineering Strategy Genetic Modification(s) Reported Improvement Patchoulol Enzyme Fusion & Pathway Repression Fusion of yeast FPPS and Pogostemon cablin PTS; Repression of ERG9 gene. 2-fold increase in sesquiterpene production compared to free enzymes in an ERG9-repressed strain. Amorphadiene MVA Pathway Upregulation Overexpression of tHMG1, FPPS, and amorphadiene synthase (ADS). Downregulation of ERG9. High-titer production achieved, forming the basis of commercial artemisinic acid production. Various Terpenoids Introduction of a Synthetic Pathway (IUP) Expression of isopentenol utilization pathway (IUP) enzymes. Elevated the IPP/DMAPP pool by 147-fold compared with the native pathway alone. Farnesene MVA Pathway Optimization Overexpression of all MVA pathway genes; Downregulation of ERG9. Led to industrial-scale production of farnesene for biofuels and other applications.

Strategies for High-Yield Production of Nerolidol and Other Sesquiterpenes

The industrial-scale production of nerolidol and other valuable sesquiterpenes via microbial fermentation has become increasingly viable due to advancements in metabolic engineering and synthetic biology. nih.govnih.gov These approaches offer a sustainable alternative to traditional plant extraction, which often suffers from low yields and high costs. nih.govacs.orgresearchgate.net The primary goal of these strategies is to engineer microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to efficiently convert simple carbon sources into complex terpenoid molecules. researchgate.netmdpi.com Key strategies focus on optimizing precursor supply, enhancing the efficiency of biosynthetic enzymes, and refining fermentation processes to maximize product titers and yields. nih.gov

A cornerstone of high-yield production is the engineering of precursor pathways. Sesquiterpenes are derived from farnesyl diphosphate (FPP), the C15 intermediate synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Microorganisms produce these universal C5 precursors via two primary routes: the mevalonate (MVA) pathway, typically found in eukaryotes like yeast, and the methylerythritol phosphate (MEP) pathway, present in bacteria and plant plastids. mdpi.comresearchgate.net Engineering efforts often involve introducing a heterologous MVA pathway into E. coli or optimizing the native MVA pathway in S. cerevisiae to boost the intracellular pool of FPP. nih.gov For instance, in tomato fruits, overexpressing key MVA pathway enzymes like hydroxymethylglutaryl-CoA reductase (HMGR) was shown to increase nerolidol formation by 5.7-fold, demonstrating that enhancing precursor flux is a critical bottleneck. frontiersin.org

Another crucial strategy involves the selection and engineering of terpene synthases, the enzymes that convert FPP into the diverse array of sesquiterpene skeletons. mdpi.com The catalytic efficiency of these synthases is often a rate-limiting step. frontiersin.orgnih.gov Researchers have screened nerolidol synthases (NES) from various plant, fungal, and bacterial sources to identify the most active enzymes for expression in microbial hosts. nih.govacs.org A significant breakthrough was achieved by fusing the nerolidol synthase to FPP synthase (FPS). In one study using S. cerevisiae, this fusion strategy improved nerolidol production by nearly 60-fold, from 2.71 mg/L to 162.07 mg/L, by channeling the FPP precursor directly to the terminal enzyme. usc.eduresearchgate.net

Systematic optimization of the host organism's metabolism is also paramount. This involves deleting genes of competing pathways to redirect carbon flux toward sesquiterpene production. In E. coli, for example, deleting genes involved in the formation of byproducts like lactate (ldhA), acetate (ackA-pta), and ethanol (adhE) has led to significant increases in nerolidol titers. nih.govacs.org Similarly, in Corynebacterium glutamicum, using a strain that lacks carotenoid synthesis was a key step to prevent the diversion of FPP away from the target product. frontiersin.orgnih.gov

Finally, process optimization, including media composition and fermentation strategy, plays a vital role in achieving high titers. The choice of carbon source can significantly impact productivity. nih.govacs.org In C. glutamicum, refining the concentration of trace elements, particularly MgSO₄, increased trans-nerolidol production by 34% and also enhanced the synthesis of other sesquiterpenes like patchoulol and (+)-valencene by 15% and 72%, respectively. frontiersin.orgnih.gov Advanced fermentation techniques, such as fed-batch cultivation and two-phase extractive fermentation (where an organic solvent is used to capture the product in situ, reducing toxicity to the cells), have enabled remarkable production levels. Using these methods, engineered E. coli has produced approximately 16 g/L of nerolidol, while S. cerevisiae has achieved titers as high as 7.01 g/L. nih.govacs.orgacs.org

The combination of these multi-level engineering strategies has successfully transformed microorganisms into efficient cell factories for the high-yield production of nerolidol and other commercially valuable sesquiterpenes. nih.gov

Research Findings on Nerolidol Production in Engineered Microbes

The following tables summarize key research findings from various studies on the production of nerolidol in different microbial hosts, highlighting the effectiveness of different metabolic engineering strategies.

Table 1: Nerolidol Production in Engineered Escherichia coli

| Strain Engineering Strategy | Cultivation Method | Titer (g/L) | Yield / Productivity | Reference |

|---|---|---|---|---|

| Systematic optimization of pathways, carbon sources, and genome editing (e.g., ΔadhE, ΔldhA, ΔackA-pta) | Two-phase extractive fed-batch fermentation | ~16.0 | ~9% carbon yield (g/g) | nih.govacs.org |

| Systematic optimization of pathways and carbon sources | Single-phase fed-batch fermentation | >6.8 | N/A | nih.govacs.org |

| Systematic optimization using glucose-lactose-glycerol medium | Flask culture | 3.3 | 26.2% (g/g) | nih.govacs.org |

| Multidimensional heuristic process (MHP) for pathway optimization | Shake flask with dodecane overlay | 0.324 | 10-fold increase over control | nih.gov |

Table 2: Nerolidol Production in Engineered Saccharomyces cerevisiae

| Strain Engineering Strategy | Cultivation Method | Titer (g/L) | Fold Increase | Reference |

|---|---|---|---|---|

| Expression of Actinidia sinensis nerolidol synthase (NES) | Shake flask | 0.0027 | - | usc.eduresearchgate.net |

| Fusion of NES to FPP synthase (FPS) | Shake flask | 0.162 | 59.8 | usc.eduresearchgate.net |

| Introduction of auxotrophic marker and high-density fermentation | High-density fermentation | 1.71 | - | usc.eduresearchgate.net |

| Expression of Celastrus angulatus NES2; sequential control of competitive squalene pathway | Fed-batch fermentation (5L bioreactor) | 7.01 | - | acs.org |

Table 3: Nerolidol and Other Sesquiterpene Production in Engineered Corynebacterium glutamicum

| Product | Strain Engineering & Media Strategy | Titer | % Increase | Reference |

|---|---|---|---|---|

| trans-Nerolidol | Metabolic engineering and refined trace elements | 28.1 mg/L | - | frontiersin.orgnih.gov |

| trans-Nerolidol | Fed-batch fermentation of engineered strain | 0.41 g/L | - | frontiersin.orgnih.gov |

| Patchoulol | Application of refined trace elements to producing strain | N/A | 15% | frontiersin.orgnih.gov |

| (+)-Valencene | Application of refined trace elements to producing strain | N/A | 72% | frontiersin.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nerolidol |

| Sesquiterpenes |

| Farnesyl diphosphate (FPP) |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Acetate |

| Ethanol |

| Lactate |

| Patchoulol |

| (+)-Valencene |

| Carotenoids |

Advanced Methodologies for Studying Nerolidyl Diphosphate in Research

Analytical Techniques for Reaction Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds produced from nerolidyl diphosphate (B83284). This technique separates complex mixtures of reaction products in the gas phase, followed by detection and identification based on their mass-to-charge ratio. researchgate.netresearchgate.net

In studies of terpene synthases, GC-MS is routinely used to identify the array of products generated from the cyclization of farnesyl diphosphate (FPP) and NDP. researchgate.netnih.gov For instance, when a purified recombinant δ-cadinene synthase was incubated with NDP, GC-MS analysis of the hexane (B92381) extracts revealed the production of multiple sesquiterpenes. nih.govnih.gov The identification of these products is achieved by comparing their mass spectra and retention times with those of authentic standards or with data from spectral libraries. researchgate.netbeilstein-journals.org

Quantification of the reaction products is also a key application of GC-MS. By measuring the total ion count for each separated compound, researchers can determine the relative abundance of each product in a mixture. nih.gov This is crucial for understanding the product specificity and promiscuity of different terpene synthases. For example, the product distribution of δ-cadinene synthase acting on (3RS)-[4,4,13,13,13-2H5]-nerolidyl diphosphate was determined using GC-MS, showing the relative percentages of deuterated δ-cadinene, α-bisabolol, β-bisabolene, and (E)-β-farnesene. nih.gov

Table 1: GC-MS Analysis of Products from the Cyclization of Deuterated Nerolidyl Diphosphate by δ-Cadinene Synthase nih.gov

| Product | Relative Abundance (%) |

| [8,8,15,15,15-²H₅]-δ-Cadinene | 62.1 |

| [6,6,15,15,15-²H₅]-α-Bisabolol | 15.8 |

| [6,6,15,15,15-²H₅]-β-Bisabolene | 8.1 |

| [4,4,13,13-²H₄]-(E)-β-Farnesene | 9.8 |

| Unknowns | 4.2 |

Enantiomeric Analysis of this compound-Derived Products

Many sesquiterpenes derived from this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the specific enantiomer produced by an enzyme is critical for understanding its stereochemical control. Enantioselective GC-MS is a specialized technique that utilizes chiral stationary phases in the gas chromatography column to separate these enantiomers. oup.com

For example, the enantiomeric composition of nerolidol (B1678203) and linalool (B1675412) produced by the enzyme AcNES1 was determined using enantioselective GC-MS, revealing that (S)-(E)-nerolidol and (S)-linalool were the predominant enantiomers. oup.com Similarly, competitive studies with δ-cadinene synthase showed that (3R)-nerolidyl diphosphate is the active enantiomer that is cyclized to δ-cadinene. nih.gov This type of analysis provides crucial insights into the precise three-dimensional folding of the substrate within the enzyme's active site.

Isotopic Labeling and Tracing Experiments

Isotopic labeling is a powerful strategy to unravel the intricate reaction mechanisms of terpene cyclases. nih.gov By replacing specific atoms in the precursor molecule with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon), researchers can trace the fate of these atoms throughout the reaction cascade. d-nb.infonih.gov

Deuterium Labeling for Mechanistic Elucidation of this compound Pathways

Deuterium (²H) labeling is particularly useful for tracking hydride shifts, proton transfers, and rearrangements that are common in terpene biosynthesis. acs.orgresearchgate.net When a deuterium-labeled substrate is incubated with a terpene synthase, the position of the deuterium atoms in the final products can be determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netbeilstein-journals.org

A study on δ-cadinene synthase utilized (1RS)-1-²H-FDP and (3RS)-[4,4,13,13,13-²H₅]-nerolidyl diphosphate to probe the cyclization mechanism. nih.gov The analysis of the deuterated products provided evidence for the involvement of specific carbocationic intermediates and hydride shifts. For instance, the cyclization of (3RS)-[4,4,13,13,13-²H₅]-NDP by δ-cadinene synthase yielded [8,8,15,15,15-²H₅]-δ-cadinene, indicating a specific rearrangement pattern. nih.govnih.gov

Inverse feeding experiments, where a deuterated medium is used and non-labeled precursors are added, represent another innovative use of deuterium labeling. beilstein-journals.org This approach is advantageous as many non-labeled compounds are commercially available, expanding the scope of biosynthetic investigations. beilstein-journals.org

Stable Isotope Feeding and Tracing in Biosynthetic Studies

Feeding experiments with stable isotopes like ¹³C are fundamental to understanding the biosynthetic origins of complex natural products. d-nb.info In these experiments, a ¹³C-labeled precursor is supplied to a living organism or an enzyme preparation, and the incorporation of the label into the final product is analyzed, typically by NMR spectroscopy or mass spectrometry. nih.govmdpi.com

In the context of this compound-derived sesquiterpenes, stable isotope tracing can confirm the biosynthetic pathway and the origin of the carbon skeleton. For example, feeding experiments with [U-¹³C₆]-L-isoleucine have been used to trace the incorporation of precursors into complex terpenoids. d-nb.info While direct feeding studies with labeled this compound are less common due to its instability, tracing the precursors of FPP, such as labeled 1-deoxy-D-xylulose, can provide insights into the flux through the pathways leading to NDP. nih.govresearchgate.net

Computational Approaches in this compound Research

Computational methods have become increasingly vital in complementing experimental studies of terpene cyclases. nih.gov These approaches provide a molecular-level understanding of enzyme function that is often difficult to obtain through experiments alone.